molecular formula C19H19F3N2O3S B2727959 N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 921897-80-5

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2727959
CAS No.: 921897-80-5
M. Wt: 412.43
InChI Key: NOLRDKKANPZGNE-UHFFFAOYSA-N
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Description

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide is a complex organic compound known for its diverse applications in scientific research, particularly in chemistry, biology, and medicine. Its unique chemical structure imparts specific properties, enabling its use in various synthetic pathways and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide generally involves multiple steps, starting from readily available organic precursors. Common synthetic methods include:

  • Formation of the 3,4-dihydroisoquinoline ring through a Pictet-Spengler reaction.

  • Introduction of the sulfonyl group via sulfonation reactions.

  • Coupling of the trifluoromethylbenzoyl chloride with the intermediate formed in previous steps.

Industrial Production Methods: In an industrial setting, the production scales up the laboratory synthesis with more efficient catalysts and optimized reaction conditions to enhance yield and purity. The processes involve meticulous control over temperature, pressure, and reaction times to ensure consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide undergoes various types of chemical reactions:

  • Oxidation: It can be oxidized to form sulfoxides and sulfones.

  • Reduction: Reduction reactions can lead to the formation of amino derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzamide ring or the isoquinoline moiety.

Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles or nucleophiles for substitution reactions. Solvents like dichloromethane or tetrahydrofuran and conditions such as mild heating or cooling are often employed.

Major Products: The primary products include derivatives with modified functional groups, which can be used as intermediates in further chemical synthesis.

Scientific Research Applications

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide finds extensive use in:

  • Chemistry: As an intermediate in the synthesis of more complex molecules.

  • Biology: In studies of enzyme inhibitors due to its structural similarity to known bioactive molecules.

  • Medicine: Potential use in drug discovery and development, particularly in designing compounds targeting specific enzymes or receptors.

  • Industry: As a precursor for materials with specific functional properties.

Mechanism of Action

The compound's mechanism of action varies based on its application. Typically, it targets specific enzymes or receptors in biological systems, interfering with normal biochemical pathways. The trifluoromethyl group enhances its binding affinity and stability, while the sulfonyl group influences its solubility and reactivity.

Comparison with Similar Compounds

Compared to similar compounds, N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide stands out due to its unique combination of functional groups. Its structural analogs include compounds like:

  • N-(2-ethylsulfonyl)benzamide

  • 3,4-dihydroisoquinoline derivatives with different substituents

  • Benzamides with various electron-withdrawing groups.

These comparisons highlight its specificity and versatility in different research contexts, making it a valuable compound in scientific endeavors.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O3S/c20-19(21,22)17-8-4-3-7-16(17)18(25)23-10-12-28(26,27)24-11-9-14-5-1-2-6-15(14)13-24/h1-8H,9-13H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLRDKKANPZGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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